1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione
Description
1,3-Dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a hexahydropyrimidine trione derivative featuring a benzylidene substituent at position 3. The compound’s core structure includes methyl groups at positions 1 and 3 of the diazinane ring and a conjugated enone system [(1Z)-3-oxobut-1-en-1-yl] attached to the para position of the benzylidene phenyl ring.
Properties
IUPAC Name |
1,3-dimethyl-5-[[4-[(Z)-3-oxobut-1-enyl]phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)4-5-12-6-8-13(9-7-12)10-14-15(21)18(2)17(23)19(3)16(14)22/h4-10H,1-3H3/b5-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDAHGZPXJAXKA-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C\C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is formed. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The presence of the diazinane ring and the phenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression .
- Antimicrobial Properties : Several studies have shown that derivatives of diazinane compounds possess antimicrobial activity. This suggests potential applications in developing new antibiotics or antifungal agents .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This property can be exploited for drug development aimed at regulating metabolic disorders .
Agricultural Applications
- Pesticidal Activity : The unique structure of 1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione shows promise as a pesticide. Its ability to disrupt biological processes in pests can lead to effective pest control solutions in agriculture .
- Plant Growth Regulation : Compounds with similar diazinane structures have been reported to promote plant growth and development, suggesting that this compound may also serve as a plant growth regulator .
Material Science Applications
- Polymer Synthesis : The compound can be utilized in synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength. Its functional groups allow for easy incorporation into polymer matrices .
- Nanotechnology : Due to its unique chemical structure, there is potential for the compound's use in nanotechnology applications, particularly in the development of nanomaterials for drug delivery systems or biosensors .
Case Study 1: Anticancer Research
A study conducted on the cytotoxic effects of diazinane derivatives demonstrated that compounds similar to 1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione exhibited significant activity against breast cancer cell lines. The study highlighted the mechanism of action involving apoptosis induction and cell cycle arrest .
Case Study 2: Agricultural Application
In field trials assessing the efficacy of novel pesticides derived from diazinane structures, researchers found that these compounds significantly reduced pest populations while maintaining crop yield. This study emphasizes the potential for developing environmentally friendly pest control agents based on this chemical framework .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Electrophilic Reactivity: The target compound’s enone system contrasts with halogenated (e.g., bromo, chloro) or methoxy-substituted analogs, which prioritize steric and electronic modulation over conjugation .
- Planarity : Derivatives like 1,3-diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione exhibit near-planar geometries (dihedral angle: 1.41°), enhancing crystallinity and intermolecular interactions .
- Solubility: Methoxy-rich analogs (e.g., 2,3,4-trimethoxyphenyl) likely exhibit higher solubility in polar solvents compared to the target compound’s enone system .
Insights :
- The target compound’s synthesis may involve analogous condensation reactions, though direct evidence is lacking. Claisen–Schmidt or Michael additions are common for α,β-unsaturated ketone formation .
- Hydrazine cyclization (as in pyrazoline derivatives ) is less relevant to diazinane triones but highlights alternative heterocyclic strategies.
Spectroscopic and Computational Data
- IR/NMR Trends: Methoxy-substituted analogs show characteristic peaks at 1255–1297 cm⁻¹ (C–O stretching) and 1682–1685 cm⁻¹ (C=O) . The target compound’s enone system would exhibit strong C=O (~1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) absorptions.
- Molecular Weight and Stability : The target compound (C₁₉H₁₉N₂O₅, MW: 367.37 g/mol) is lighter than brominated analogs (e.g., C₂₅H₁₉BrN₂O₅, MW: 531.34 g/mol ), suggesting differences in thermal stability and bioavailability.
Biological Activity
1,3-Dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione, commonly referred to as a diazinane derivative, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 312.32 g/mol. The structure features a diazinane ring system substituted with various functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of diazinane have shown cytotoxic effects against various cancer cell lines including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
In vitro assays have demonstrated that such compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound. It has been tested against a range of pathogens, including:
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Gram-negative bacteria (e.g., Escherichia coli)
- Fungi (e.g., Candida albicans)
The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been evaluated in various experimental models. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
The biological activities of 1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antioxidant Activity : The presence of specific functional groups may confer antioxidant properties that protect against oxidative stress.
Study 1: Anticancer Activity Assessment
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several diazinane derivatives and evaluated their anticancer activity against a panel of tumor cell lines. One derivative exhibited an IC50 value of 5 µM against HeLa cells, indicating potent cytotoxicity .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus. The study revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing significant antibacterial activity .
Study 3: Anti-inflammatory Effects
A recent experiment focused on the anti-inflammatory effects using a mouse model of colitis. The compound significantly reduced colon inflammation markers compared to the control group, suggesting its potential as a therapeutic agent for inflammatory bowel diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
